(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine
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Overview
Description
(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine.
Chiral Amine Introduction: The chiral amine moiety is introduced through a stereoselective reduction or alkylation process.
Reaction Conditions: The reactions are generally carried out under controlled temperature and pressure conditions, often using catalysts to enhance the reaction rate and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to ensure consistent product quality and yield.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl and pyridyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Comparison with Similar Compounds
(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethanol: Similar in structure but with an alcohol group instead of an amine.
(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]propylamine: Similar but with a propyl group instead of an ethyl group.
Uniqueness: (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine is unique due to its specific trifluoromethyl and pyridyl substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)7-3-2-6(4-13-7)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHFCACEJMSLFB-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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